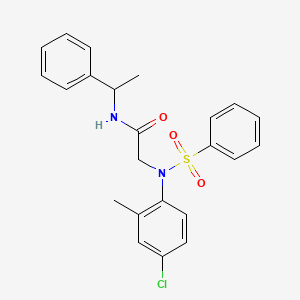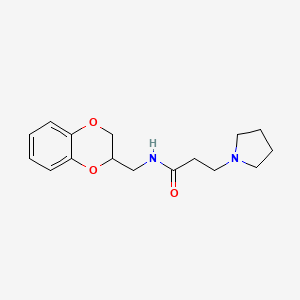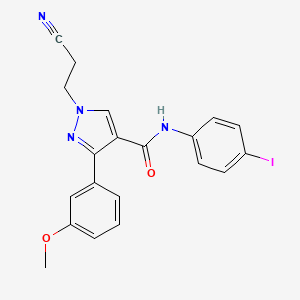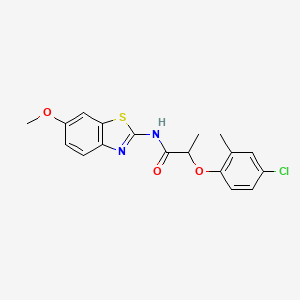![molecular formula C20H19N3O3S B5118344 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, also known as MpsB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. In neurodegenerative diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In bacterial infections, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of various enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to increase acetylcholine levels in the brain, leading to improved cognitive function. In bacterial infections, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit bacterial cell growth and division, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity. However, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide and its suitability for clinical use.
Synthesemethoden
The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The resulting acid is then reacted with 3-pyridinemethanol to form N-(3-pyridinylmethyl)-3-chlorobenzamide. This intermediate is then reacted with methylphenylamine and sodium hydride to form the final product, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23(18-9-3-2-4-10-18)27(25,26)19-11-5-8-17(13-19)20(24)22-15-16-7-6-12-21-14-16/h2-14H,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUPJICVWPBPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(phenyl)sulfamoyl]-N-[(pyridin-3-YL)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)

![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)